molecular formula C38H45N5O3S B11986379 N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide

N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide

Cat. No.: B11986379
M. Wt: 651.9 g/mol
InChI Key: AHAPRNJJLCVOBE-UHFFFAOYSA-N
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Description

N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthamide core, a phenyl-tetraazole moiety, and a ditert-pentylphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide typically involves multiple steps, including the formation of the naphthamide core, the attachment of the phenyl-tetraazole group, and the introduction of the ditert-pentylphenoxy moiety. Common reagents used in these reactions include naphthalene derivatives, phenyl-tetraazole, and ditert-pentylphenol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C38H45N5O3S

Molecular Weight

651.9 g/mol

IUPAC Name

N-[4-[2,5-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carboxamide

InChI

InChI=1S/C38H45N5O3S/c1-7-37(3,4)26-20-21-31(38(5,6)8-2)32(24-26)46-23-15-14-22-39-35(45)30-25-33(28-18-12-13-19-29(28)34(30)44)47-36-40-41-42-43(36)27-16-10-9-11-17-27/h9-13,16-21,24-25,44H,7-8,14-15,22-23H2,1-6H3,(H,39,45)

InChI Key

AHAPRNJJLCVOBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)C(C)(C)CC)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O

Origin of Product

United States

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